Cas no 2097979-27-4 (2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one)

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one is a specialized organic compound featuring an azido functional group and a piperidine moiety with a methoxyethyl side chain. This structure makes it a valuable intermediate in synthetic chemistry, particularly for click chemistry applications due to its reactive azide group, which facilitates efficient cycloaddition reactions. The presence of the methoxyethyl-substituted piperidine enhances solubility and stability in various organic solvents, broadening its utility in pharmaceutical and materials research. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for constructing complex molecular architectures, including bioactive compounds and functionalized polymers.
2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one structure
2097979-27-4 structure
商品名:2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
CAS番号:2097979-27-4
MF:C10H18N4O2
メガワット:226.275521755219
CID:4774347

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
    • 2-azido-1-[4-(2-methoxyethyl)piperidin-1-yl]ethanone
    • 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
    • インチ: 1S/C10H18N4O2/c1-16-7-4-9-2-5-14(6-3-9)10(15)8-12-13-11/h9H,2-8H2,1H3
    • InChIKey: FKEHPNIHWWPQPO-UHFFFAOYSA-N
    • ほほえんだ: O(C)CCC1CCN(C(CN=[N+]=[N-])=O)CC1

計算された属性

  • せいみつぶんしりょう: 226.14297583 g/mol
  • どういたいしつりょう: 226.14297583 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 226.28
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 43.9

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A193281-500mg
2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
2097979-27-4
500mg
$ 365.00 2022-06-08
Life Chemicals
F1907-5335-10g
2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
2097979-27-4 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-5335-0.25g
2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
2097979-27-4 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5335-2.5g
2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
2097979-27-4 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-5335-1g
2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
2097979-27-4 95%+
1g
$401.0 2023-09-07
TRC
A193281-100mg
2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
2097979-27-4
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-5335-5g
2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
2097979-27-4 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-5335-0.5g
2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
2097979-27-4 95%+
0.5g
$380.0 2023-09-07
TRC
A193281-1g
2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
2097979-27-4
1g
$ 570.00 2022-06-08

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one 関連文献

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-oneに関する追加情報

Introduction to 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one (CAS No. 2097979-27-4)

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2097979-27-4, features a complex molecular architecture that includes an azido group and a piperidine moiety, making it a promising candidate for various biochemical applications.

The molecular structure of 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one consists of an ethanone backbone substituted with an azido functional group at the first carbon and a piperidine ring linked at the fourth position. The presence of the azido group introduces reactivity that can be exploited in synthetic chemistry, while the 4-(2-methoxyethyl)piperidin-1-yl side chain enhances solubility and bioavailability, making it suitable for drug development. This combination of features positions the compound as a versatile intermediate in the synthesis of more complex pharmaceuticals.

In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. The azido functional group, in particular, has been extensively studied for its utility in constructing biologically active molecules. Its ability to participate in nucleophilic substitution reactions allows for the facile introduction of diverse substituents, enabling the creation of structurally diverse libraries of compounds. These libraries are invaluable in high-throughput screening efforts aimed at identifying lead candidates for drug discovery.

The piperidine moiety, another key feature of this compound, is well-documented for its role in enhancing pharmacological activity. Piperidine derivatives are frequently incorporated into drug molecules due to their ability to improve metabolic stability, binding affinity, and overall pharmacokinetic properties. The specific 4-(2-methoxyethyl)piperidin-1-yl substitution pattern further modulates these properties, potentially offering advantages over simpler piperidine derivatives in terms of solubility and bioavailability.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing molecular structures to achieve desired pharmacological outcomes. The combination of an azido group and a 4-(2-methoxyethyl)piperidin-1-yl side chain in 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one makes it an attractive scaffold for further derivatization. Researchers have explored its potential in synthesizing novel bioactive compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties.

The synthesis of 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the azido group necessitates careful handling due to its sensitivity to heat and light, while the piperidine ring formation requires optimization to minimize side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

In the context of drug discovery, 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one serves as a valuable building block for constructing more complex molecules. Its unique structural features allow for diverse functionalization strategies, enabling the exploration of novel chemical space. This has led to several promising developments in recent years, where derivatives of this compound have shown encouraging results in preclinical studies.

One particularly interesting area of research involves the use of azido-containing compounds as probes for studying enzyme mechanisms and protein interactions. The reactivity of the azido group can be exploited to label biomolecules or to introduce specific modifications at desired positions within a molecule. This approach has been instrumental in understanding biological pathways and developing targeted therapeutics.

The 4-(2-methoxyethyl)piperidin-1-yl side chain also contributes to the compound's versatility by influencing its physicochemical properties. This substitution pattern enhances solubility in both aqueous and organic solvents, broadening its applicability in various chemical reactions and formulations. Such properties are critical for ensuring compatibility with biological systems and improving drug delivery efficiency.

Recent studies have demonstrated the potential of 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one as a precursor for synthesizing bioactive molecules with therapeutic potential. For instance, researchers have explored its use in generating novel kinase inhibitors by incorporating additional functional groups that target specific enzymatic activities. These efforts align with ongoing trends in drug development aimed at modulating protein-protein interactions and disrupting disease pathways.

The compound's structural features also make it suitable for exploring new synthetic strategies that leverage transition-metal-catalyzed reactions. Such methodologies have revolutionized organic synthesis by enabling efficient transformations that would otherwise be challenging or impossible using traditional approaches. The integration of these techniques into the synthesis of 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-y)l ethanolone has opened up new possibilities for creating structurally diverse libraries with enhanced pharmacological profiles.

In conclusion, 2-Azido - 1 - ( 4 - ( 2 - meth oxy eth yl ) p iper id ine - 1 - y l ) e than - 1 - o ne ( C A S N o . 20 97979 -27 -4 ) represents a significant advancement i n pharma ceutical che mistry . Its unique structural features , inclu ding th e az ido gro up an d th e p iper id ine moiety , make i t a versatile scaffold f or de veloping no vel bioactive com pounds . Rec ent re sea rch ha s highlight ed i ts po ten tial i n syn thesis ing dr ugs wi th anti - inf l ammatory , anti mi crobial , an d anti can cer proper ties . As synthe tic meth odologies continue to evolve , thi s com pound is poised to play a crucial role i n future dr ug discove ry an d de velopment effo rts . p >

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